molecular formula C9H10N4 B045036 1-benzyl-1H-1,2,3-triazol-5-amine CAS No. 25784-58-1

1-benzyl-1H-1,2,3-triazol-5-amine

Cat. No.: B045036
CAS No.: 25784-58-1
M. Wt: 174.2 g/mol
InChI Key: QRRQLTWAXIGSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1-Benzyl-1H-1,2,3-triazol-5-amine can be synthesized through several methods. . In this method, benzyl azide reacts with propargylamine in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures .

Industrial production methods for this compound are not well-documented, but the click reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yield and purity.

Chemical Reactions Analysis

1-Benzyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the triazole ring, reducing it to form amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Scientific Research Applications

1-Benzyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

1-Benzyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds in the 1,2,3-triazole family:

    1-Benzyl-1H-1,2,3-triazol-4-yl derivatives: These compounds have similar structures but differ in the position of the substituent on the triazole ring.

    1,2,3-Triazole derivatives: This broader category includes various compounds with different substituents on the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to stabilize copper(I) ions and its potential as a building block for biologically active molecules make it a valuable compound in research and industry.

Properties

IUPAC Name

3-benzyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRQLTWAXIGSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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